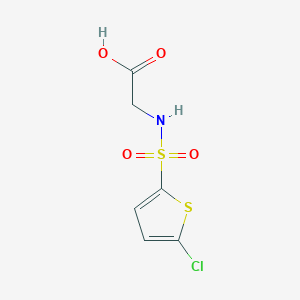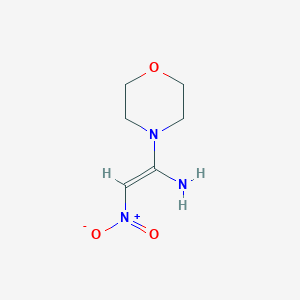
N-(3-(4-chlorophenoxy)-2-hydroxypropyl)-N-mesitylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would likely depend on the functional groups present. Chlorophenoxy compounds, for example, are often involved in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. Without more specific information, it’s difficult to predict the properties of this compound .Scientific Research Applications
Advanced Materials and Polymer Research : The research on polymer materials, particularly those involving sulfonamides and their derivatives, is extensive. Sulfonated polymers, for instance, have been explored for their applications in fuel cells as proton exchange membranes due to their excellent proton conductivity and thermal stability (Matsumoto, Higashihara, & Ueda, 2009). These materials are crucial for developing efficient and durable energy conversion devices.
Conducting Polymers and Dye Release : Conducting polymers incorporating sulfonamide functionalities have been investigated for controlled release systems. Such systems can encapsulate and subsequently release dyes or drugs in response to environmental stimuli, a property valuable in smart coatings and drug delivery technologies (Winther‐Jensen & Clark, 2008).
Electrochromic Devices : Sulfonamide derivatives have been used in polymer light-emitting diodes (LEDs), showcasing their utility in optoelectronic applications. The development of semi-transparent anodes using sulfonate-based polymers for LEDs indicates the potential of these materials in enhancing the efficiency and longevity of light-emitting devices (Cao, Yu, Zhang, Menon, & Heeger, 1997).
Synthesis and Fungicidal Activity : The synthesis of sulfonamide compounds and their evaluation for fungicidal activity highlights their importance in agriculture for controlling plant diseases. Such research underpins the development of new, more effective fungicides with potential environmental benefits (Li, Cui, Chen, Wu, Qi, & Ji, 2013).
Catalysis and Environmental Applications : Sulfonamides and their derivatives play a significant role in catalysis, including the activation of peroxymonosulfate for the degradation of pollutants. This application is critical for developing advanced oxidation processes for water treatment, showcasing the environmental importance of these compounds (Deng, Shanfang, Zhang, Li, Wang, Zhang, & Ma, 2017).
Mechanism of Action
Target of Action
Similar compounds have been reported to have antihelmintic and fasciolicide properties , suggesting that the compound might target parasites.
Mode of Action
It’s known that similar compounds can inhibit chitinase in parasites like onchocerca volvulus . Chitinase is an enzyme that breaks down chitin, a component of the exoskeleton of many parasites. By inhibiting this enzyme, the compound could potentially disrupt the life cycle of the parasite.
Biochemical Pathways
Given its potential antihelmintic and fasciolicide properties , it’s likely that the compound interferes with the biochemical pathways related to the growth and reproduction of parasites.
Result of Action
Based on the potential antihelmintic and fasciolicide properties , it can be inferred that the compound might lead to the death of parasites, thereby alleviating the symptoms of parasitic infections.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO4S/c1-13-9-14(2)19(15(3)10-13)21(26(4,23)24)11-17(22)12-25-18-7-5-16(20)6-8-18/h5-10,17,22H,11-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSGCMOOYAHEMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(CC(COC2=CC=C(C=C2)Cl)O)S(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

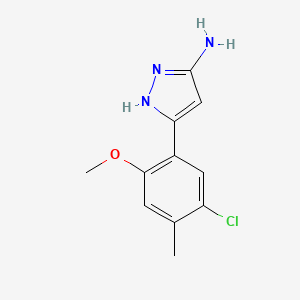


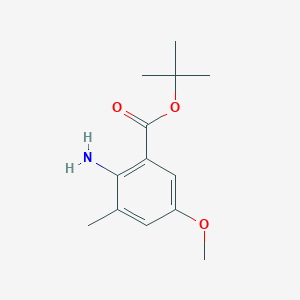
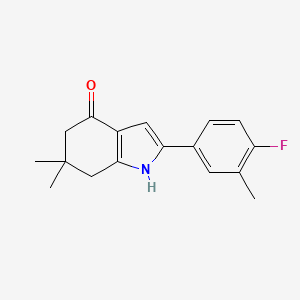
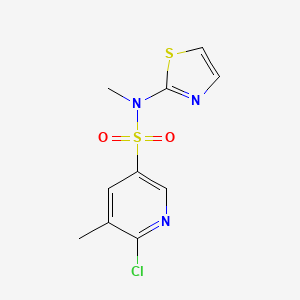
![1-(3-Chloro-4-methylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2361601.png)
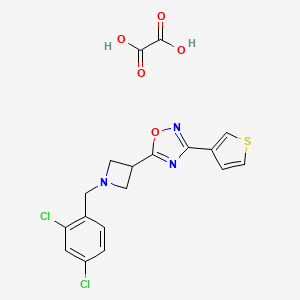
![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2361603.png)
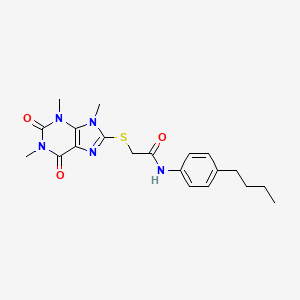
![N-(2,5-difluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

